Cas no 1361885-49-5 (Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate)

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate structure
1361885-49-5 structure
Product name:Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate
CAS No:1361885-49-5
MF:C10H10ClF2NO2
Molecular Weight:249.641708850861
CID:4933635

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate
    • Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate
    • インチ: 1S/C10H10ClF2NO2/c1-5-3-6(4-11)7(10(15)16-2)8(14-5)9(12)13/h3,9H,4H2,1-2H3
    • InChIKey: MQWFNCDQCCEARA-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C)N=C(C(F)F)C=1C(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 39.2

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A020005201-500mg
Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate
1361885-49-5 97%
500mg
$999.60 2022-03-28
Alichem
A020005201-1g
Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate
1361885-49-5 97%
1g
$1,663.20 2022-03-28

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate 関連文献

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylateに関する追加情報

Professional Introduction of Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate (CAS No. 1361885-49-5)

Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate, with the CAS registry number 1361885-49-5, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound belongs to the class of pyridine derivatives, which are widely recognized for their versatility and unique chemical properties. The structure of this compound is characterized by a pyridine ring substituted with a methyl group at position 3, a chloromethyl group at position 4, a difluoromethyl group at position 2, and another methyl group at position 6. These substituents confer the molecule with distinct electronic and steric properties, making it a valuable compound for various applications.

The synthesis of Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate involves a series of intricate organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and carboxylation processes. Recent advancements in catalytic methodologies have enabled chemists to optimize the synthesis pathways, thereby improving the yield and purity of the compound. For instance, researchers have employed transition metal catalysts to facilitate the formation of the chloromethyl and difluoromethyl groups on the pyridine ring. These innovations not only enhance the efficiency of the synthesis but also pave the way for large-scale production of this compound for industrial applications.

One of the most promising applications of Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate lies in its potential as a precursor for advanced pharmaceuticals. The pyridine derivative framework is known to exhibit bioactivity against various enzymes and receptors, making it a valuable starting material for drug discovery programs. Recent studies have demonstrated that this compound can serve as a scaffold for designing inhibitors targeting kinases and other protein kinases involved in cancer progression. For example, researchers have utilized this compound to develop analogs that exhibit potent inhibitory activity against tyrosine kinases, which are key players in oncogenesis.

In addition to its pharmaceutical applications, Methyl 4-(chloromethyl)-2-(difluoromethyl)-6-methylpyridine-3-carboxylate has also found utility in materials science. The presence of electron-withdrawing groups such as chloromethyl and difluoromethyl substituents imparts unique electronic properties to the molecule, making it suitable for use in organic electronics. Recent research has explored its potential as an electron-deficient component in organic photovoltaic devices (OPVs). By incorporating this compound into donor-acceptor blends, scientists have achieved enhanced charge separation and transport properties, leading to improved device performance.

The environmental impact and sustainability aspects of Methyl 4-(chloromethyl)-2-(difluorom methyl)-6-m ethylpyridin e-3-carboxylate are also subjects of current research interest. As industries increasingly prioritize green chemistry principles, there is a growing need to assess the environmental fate and toxicity of such compounds. Recent studies have focused on evaluating the biodegradation pathways of this compound under various environmental conditions. Preliminary results suggest that under aerobic conditions, the compound undergoes microbial degradation through oxidative cleavage of its substituents. However, further research is required to fully understand its long-term ecological effects.

From an analytical chemistry perspective, the characterization of Methy l 4-(chloro methyl)-2-(d ifluoro methyl ) -6-m ethylpy ridin e -3-carb ox ylate has been significantly enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) has been instrumental in confirming its molecular formula and structural integrity. Additionally, nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into its regiochemistry and stereochemistry. These advancements have not only facilitated accurate structural elucidation but also enabled quality control measures during its synthesis and purification.

In conclusion,M eth yl 4 -(ch lorum eth yl ) -2 -(di flu or om eth yl ) -6 -m eth yl py ridin e -3 -carb ox ylate (CAS No. 1361885-49-5) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. Its unique structure endows it with properties that make it invaluable in drug discovery, materials science, and environmental studies. As research continues to uncover new facets of this compound's potential, it is poised to play an even more significant role in advancing technological and therapeutic innovations.

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